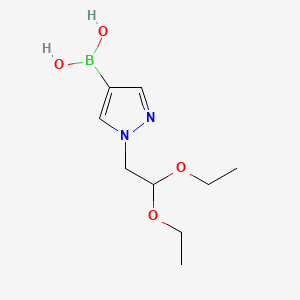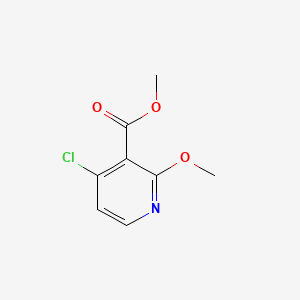![molecular formula C90H75Cl5NP4Ru2+ B595492 (R)-[(RuCl(BINAP))2(mu-Cl)3[NH2Me2] CAS No. 199541-17-8](/img/structure/B595492.png)
(R)-[(RuCl(BINAP))2(mu-Cl)3[NH2Me2]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“®-[(RuCl(BINAP))2(mu-Cl)3[NH2Me2]” is a ruthenium-based catalyst generally used in the asymmetric hydrogenation reactions of ketones . The chiral ligand and its ruthenium-based catalysts are developed and commercialized by Takasago International Corporation .
Synthesis Analysis
The synthesis of “®-[(RuCl(BINAP))2(mu-Cl)3[NH2Me2]” involves the use of a linear formula: (CH3)2NH2+ [C104H96Cl5P4Ru2]- .Molecular Structure Analysis
The molecular structure of “®-[(RuCl(BINAP))2(mu-Cl)3[NH2Me2]” is represented by the linear formula: (CH3)2NH2+ [C104H96Cl5P4Ru2]- . The molecular weight is 1895.27 .Chemical Reactions Analysis
“®-[(RuCl(BINAP))2(mu-Cl)3[NH2Me2]” is typically used as a catalyst in asymmetric hydrogenation reactions .Physical And Chemical Properties Analysis
“®-[(RuCl(BINAP))2(mu-Cl)3[NH2Me2]” is a solid at 20 degrees Celsius . It should be stored under inert gas and is sensitive to light and air .Wissenschaftliche Forschungsanwendungen
Asymmetric Hydrogenation Catalyst
The compound is used as a catalyst in the asymmetric hydrogenation of methyl acetoacetate to optical isomers of methyl-3-hydroxybutanoate . The catalysts were prepared via two alternative methods: direct immobilization, and surface anchorage with heteropolyacids .
Interactions with Inorganic Matrix
The compound has been studied for its interactions with an inorganic matrix in stereoselective hydrogenation of methylacetoacetate . The kinetic data (rate constants, optical yields, overall selectivity to methyl-3-hydroxybutanoate) were discussed and interpreted with help of XPS and DRIFT to assess bonding surface interactions .
Encapsulation in C-FDU-12
The Noyori catalyst RuCl2(R-Binap)(dmf)n has been successfully encapsulated in C-FDU-12 . This process uses the active chlorosilane Ph2Cl2Si as the silylating agent .
Surface Anchorage with Heteropolyacids
The compound has been used in surface anchorage with heteropolyacids . This method provides a catalyst with a very good performance .
Direct Immobilization
Direct immobilization is another method used to prepare the catalyst . However, this method did not provide a catalyst with a stable anchorage of the active complex .
Two-Step Immobilization
A two-step immobilization via the dimer [RuCl2(p-cymene)]2 instead of the one-step with [RuCl(®-BINAP)(p-cymene)]Cl yielded a catalyst with the performance parameters comparable to the homogeneous experiments with [RuCl(®-BINAP)(p-cymene)]Cl dissolved in the reaction mixture .
Safety And Hazards
Eigenschaften
IUPAC Name |
[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;N-methylmethanamine;ruthenium;trichloronioruthenium(1-);chloride;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C44H32P2.C2H7N.5ClH.2Ru/c2*1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;1-3-2;;;;;;;/h2*1-32H;3H,1-2H3;5*1H;;/q;;;;;;;;;+2/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVDGOPZSESFSJS-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.Cl.[Cl-].[ClH+][Ru-]([ClH+])[ClH+].[Ru] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C90H75Cl5NP4Ru2+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1673.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-[(RuCl(BINAP))2(mu-Cl)3[NH2Me2] | |
CAS RN |
199541-17-8 |
Source


|
| Record name | (S)-[(RuCl(BINAP))2(�µ-Cl)3][NH2Me2] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![9-Hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B595422.png)


![Ethyl 2-(4-chlorophenylamino)-4,9-dioxo-4,9-dihydro-naphtho[2,3-b]thiophene-3-carboxylate](/img/structure/B595428.png)



